ciwujianoside C2

Description

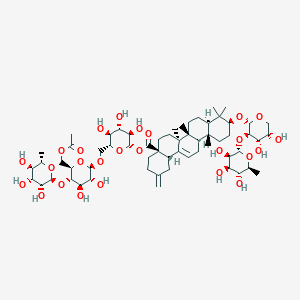

Structure

2D Structure

Properties

Molecular Formula |

C60H94O26 |

|---|---|

Molecular Weight |

1231.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C60H94O26/c1-24-12-17-60(55(75)86-53-46(73)42(69)39(66)31(81-53)22-78-50-47(74)43(70)48(32(82-50)23-76-27(4)61)84-51-44(71)40(67)36(63)25(2)79-51)19-18-58(8)28(29(60)20-24)10-11-34-57(7)15-14-35(56(5,6)33(57)13-16-59(34,58)9)83-54-49(38(65)30(62)21-77-54)85-52-45(72)41(68)37(64)26(3)80-52/h10,25-26,29-54,62-74H,1,11-23H2,2-9H3/t25-,26-,29-,30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |

InChI Key |

NPCYPPUNOYDHKT-OIXCVWSCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

Origin of Product |

United States |

Isolation and Advanced Methodologies for Characterization of Ciwujianoside C2

Plant Sources and Geographic Distribution for Ciwujianoside C2 Isolation

This compound is primarily isolated from plants belonging to the Araliaceae family, most notably from the species Eleutherococcus senticosus, which is also known by its synonym Acanthopanax senticosus. This plant, commonly referred to as Siberian ginseng, is the principal source from which this compound and its related saponins (B1172615) are extracted for phytochemical studies.

The concentration of triterpenoid (B12794562) saponins, including this compound, can vary depending on the plant part used. Scientific investigations have successfully isolated the compound from the root bark, stem bark, and roots of E. senticosus. The geographic origin of the plant material also influences the phytochemical profile. The native distribution of these source plants is concentrated in Northeast Asia, encompassing regions of Eastern Siberia, the Russian Far East, Northeast China (Heilongjiang, Jilin, and Liaoning provinces), Korea, and the Hokkaido region of Japan. The specific environmental conditions of these temperate and boreal forests are conducive to the biosynthesis of the characteristic saponins found in this genus.

| Plant Species | Family | Plant Part Used for Isolation | Primary Geographic Distribution |

|---|---|---|---|

| Eleutherococcus senticosus (syn. Acanthopanax senticosus) | Araliaceae | Root Bark, Stem Bark, Roots | Northeast Asia (Siberia, Northeast China, Korea, Japan) |

| Other Acanthopanax species | Araliaceae | Roots, Stems | East Asia |

Advanced Extraction Techniques for this compound and Related Saponins

The initial step in isolating this compound is the extraction of crude saponins from the dried and powdered plant material. The choice of extraction method significantly impacts the yield, purity, and integrity of the target compound.

Traditional methods for extracting saponins rely on solid-liquid extraction principles, primarily using solvents in which these glycosides are soluble.

Heat Reflux Extraction: This is one of the most common methods. The powdered plant material is boiled with a solvent, typically an alcohol such as 70-95% ethanol (B145695) or methanol, for several hours. The process is often repeated multiple times to maximize yield. The solvent extracts a wide range of compounds, and the resulting liquid is filtered and concentrated under reduced pressure to yield a crude extract.

Maceration: This technique involves soaking the plant material in a solvent at room temperature for an extended period (days to weeks), with occasional agitation. It is less energy-intensive than heat reflux but is significantly more time-consuming and may result in lower extraction efficiency.

Soxhlet Extraction: This method provides a continuous extraction process where fresh, hot solvent repeatedly washes over the plant material. While more efficient than maceration, the prolonged exposure to high temperatures can lead to the thermal degradation of sensitive saponins like this compound.

These conventional methods are often characterized by long extraction times, high consumption of organic solvents, and potential degradation of thermolabile compounds.

To overcome the limitations of conventional techniques, modern assisted-extraction methodologies have been developed. These methods enhance extraction efficiency, reduce time and solvent use, and operate at lower temperatures.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting the plant cell walls and enhancing the penetration of the solvent into the matrix. This leads to a rapid and efficient transfer of saponins into the solvent. UAE significantly reduces extraction time (often to minutes instead of hours) and can be performed at lower temperatures, preserving the structure of this compound.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Pure supercritical CO₂ is non-polar and not ideal for extracting polar saponins. Therefore, a polar co-solvent or "modifier," such as ethanol or methanol, is added to the CO₂ stream. By tuning the pressure, temperature, and modifier concentration, the solvating power and selectivity of the fluid can be precisely controlled to target saponins. SFE is considered a green technology as CO₂ is non-toxic, non-flammable, and easily removed from the final extract.

| Method | Principle | Typical Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Heat Reflux | Solid-liquid extraction using heat to increase solubility and diffusion. | Ethanol, Methanol, Water | Simple setup, effective for many compounds. | High energy/solvent use, long duration, potential thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | Ethanol, Methanol | Fast, high yield, reduced solvent use, lower temperature operation. | Potential for free radical formation, equipment cost. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid with a polar modifier to selectively dissolve compounds. | Supercritical CO₂ with Ethanol or Methanol as a modifier. | "Green" solvent, high selectivity, low temperature, solvent-free extract. | High initial equipment cost, not efficient for highly polar compounds without modifiers. |

Chromatographic and Spectroscopic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of saponins, flavonoids, lignans, and other metabolites. Isolating this compound to a high degree of purity requires multiple, sequential chromatographic steps.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard for the final purification of individual natural products like this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For saponin (B1150181) purification, a reversed-phase (RP-HPLC) setup is most common.

Stationary Phase: A C18 (octadecylsilyl) column is typically used. The long alkyl chains of the C18 packing material create a non-polar stationary phase.

Mobile Phase: A gradient elution is employed, typically using a mixture of water (often acidified slightly with formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Separation Principle: The separation starts with a high percentage of water in the mobile phase. Polar compounds have little affinity for the non-polar C18 column and elute early. As the concentration of the organic solvent (acetonitrile/methanol) is gradually increased, the mobile phase becomes more non-polar. This causes the more non-polar compounds, which were strongly retained on the column, to elute. This compound, with its large triterpenoid aglycone and attached sugar moieties, has an intermediate polarity and elutes at a specific point in the gradient. By collecting the fraction corresponding to the retention time of this compound, the pure compound can be obtained.

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that is exceptionally well-suited for the purification of saponins. Unlike HPLC, CCC uses no solid support matrix, which eliminates the problem of irreversible adsorption of samples onto the stationary phase—a common issue with saponins on silica (B1680970) or C18 columns.

High-Speed Counter-Current Chromatography (HSCCC) is a popular variant.

Principle: HSCCC relies on partitioning compounds between two immiscible liquid phases. One phase is held stationary in the column by a strong centrifugal force, while the other (mobile) phase is pumped through it.

Solvent System: The key to a successful CCC separation is the selection of an appropriate two-phase solvent system. For saponins, systems like n-butanol-acetic acid-water (n-BuOH-HOAc-H₂O) or chloroform-methanol-water (CHCl₃-MeOH-H₂O) are frequently used. The partition coefficient (K) of this compound in the chosen system determines its retention behavior.

Advantages: CCC offers high sample loading capacity, complete sample recovery, and minimal risk of sample denaturation or decomposition. It is often used as a preliminary purification step before a final polishing step with Prep-HPLC to yield highly pure this compound.

| Technique | Principle | Stationary Phase | Mobile Phase | Key Advantages for Saponin Purification |

|---|---|---|---|---|

| Preparative HPLC (RP-HPLC) | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Solid support (e.g., C18-bonded silica). | Liquid (e.g., Acetonitrile/Water gradient). | High resolution and separation efficiency; ideal for final purification ("polishing"). |

| Counter-Current Chromatography (CCC/HSCCC) | Liquid-liquid partitioning between two immiscible solvent phases. | Liquid (one phase of the solvent system held by centrifugal force). | Liquid (the other immiscible phase of the solvent system). | No irreversible adsorption; high sample loading capacity; complete sample recovery. |

Advanced Mass Spectrometry for Structural Elucidation and Purity Assessment (e.g., UPLC-Fusion Lumos Orbitrap MS/MS)acs.orgresearchgate.netmdpi.com

The precise structural elucidation and purity verification of complex natural products like this compound heavily rely on sophisticated analytical techniques. Among these, the coupling of Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry (HRMS), particularly instruments like the Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer, represents the pinnacle of analytical capability. mdpi.comnist.govchemguide.co.uk This combination allows for exceptional separation efficiency, mass accuracy, and in-depth structural analysis through multi-stage fragmentation (MS/MS or MS^n). nih.gov

UPLC systems provide rapid and high-resolution separation of components within a complex mixture, such as a plant extract, before their introduction into the mass spectrometer. phcog.com The Orbitrap Fusion Lumos is a hybrid system that integrates a quadrupole mass filter, a linear ion trap, and a high-field Orbitrap mass analyzer. chemguide.co.uk This architecture enables remarkable analytical versatility. For a saponin like this compound, the process begins with its ionization, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes in-source fragmentation and preserves the molecular ion. phcog.com

The high-resolution Orbitrap analyzer can determine the mass of the molecular ion with sub-ppm (parts-per-million) accuracy. nist.gov This precision is critical for calculating the elemental composition (molecular formula) with a high degree of confidence, a fundamental step in identifying a compound. nih.gov For instance, in an analysis of Acanthopanax senticosus using UPLC-QTOF-MS (a similar high-resolution technique), this compound was identified with an observed mass that closely matched its calculated molecular formula. nih.gov

Following the initial mass measurement (MS1), the instrument can isolate the specific precursor ion of this compound for fragmentation analysis (MS/MS). The system offers multiple fragmentation methods, such as Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). chemguide.co.uk The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. This pattern reveals how the molecule breaks apart, offering vital clues about the sequence and identity of sugar moieties and the structure of the aglycone core. youtube.com Studies on related saponins, such as ciwujianoside B, have utilized UPLC-Fusion Lumos Orbitrap MS to characterize metabolites by meticulously analyzing these fragmentation pathways. japsonline.com

The data below, derived from UPLC-QTOF-MS analysis, details the key mass spectrometric findings for the identification of this compound. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (min) | 15.763 | nih.gov |

| Molecular Formula | C₄₁H₆₆O₁₂ | nih.gov |

| Observed m/z [M-H]⁻ | 749.449 | nih.gov |

| Calculated Mass [M-H]⁻ | 749.448 | nih.gov |

| Mass Error (ppm) | 1.5 | nih.gov |

Chemoinformatic Approaches in Saponin Discovery and Identificationacs.org

Chemoinformatics has emerged as an indispensable discipline in natural product research, accelerating the discovery and identification of novel compounds like saponins from complex biological matrices. researchgate.netnih.gov This computational field integrates chemical information with data analysis, machine learning, and database mining to navigate the vast chemical space of natural sources. documentsdelivered.com For saponins, which represent a large and structurally diverse class of glycosides, chemoinformatic tools are crucial for dereplication—the rapid identification of known compounds—and for pinpointing novel structures.

One powerful chemoinformatic strategy is the use of MS/MS molecular networking. acs.org This approach, often employed in the analysis of saponin-rich extracts from plants like Eleutherococcus senticosus, uses tandem mass spectrometry data to create visual networks. shimadzu.com.au In such a network, nodes represent parent ions (molecules), and the edges connecting them represent the similarity between their fragmentation spectra. Molecules with similar core structures and fragmentation patterns cluster together, allowing researchers to quickly identify groups of related compounds, such as a series of saponins with the same aglycone but different sugar chains. shimadzu.com.au This method was effectively used to create a target-precursor list from the aqueous extracts of E. senticosus leaves, leading to the rapid tracing of 106 triterpene saponins. shimadzu.com.au

Furthermore, chemoinformatic approaches include the development and use of specialized databases and libraries. Public and private databases containing thousands of natural product structures and their associated spectral data can be searched using experimental mass and fragmentation data to quickly identify known saponins. researchgate.netdocumentsdelivered.com When a compound is not found in a database, computational tools can assist in de novo structural elucidation. Machine learning algorithms and in-silico fragmentation simulators can predict mass spectra from a proposed chemical structure. By comparing the predicted spectrum with the experimental spectrum, researchers can evaluate and rank potential candidate structures for an unknown saponin, significantly narrowing the possibilities for subsequent confirmation by methods like NMR.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ciwujianoside B |

Biosynthesis and Metabolic Research of Ciwujianoside C2

Elucidation of Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathways in Eleutherococcus senticosus

Scientific efforts to understand the production of compounds like ciwujianoside C2 have focused on identifying the genetic and enzymatic machinery responsible for constructing the complex saponin structure.

The journey to synthesizing triterpenoid saponins (B1172615), including this compound, begins with fundamental precursor molecules and follows the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. oup.commdpi.com The entire carbon skeleton of the triterpenoid is derived from acetyl-CoA. nih.gov

The MVA pathway involves a series of enzymatic steps:

Formation of Isopentenyl Pyrophosphate (IPP): Acetyl-CoA is converted through several intermediates into IPP, the basic five-carbon building block for all isoprenoids. mdpi.comnih.gov

Synthesis of Farnesyl Pyrophosphate (FPP): IPP and its isomer, dimethylallyl diphosphate (B83284) (DMAPP), are condensed to form geranyl diphosphate (GPP, C10). The addition of another IPP unit yields FPP (C15), a critical branch-point intermediate. mdpi.comnih.gov

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by the enzyme squalene synthase (SS). This forms squalene, a 30-carbon linear hydrocarbon that is the direct precursor to triterpenes. mdpi.commdpi.com

Epoxidation: Squalene epoxidase (SE) then catalyzes the first oxygenation step, converting squalene into 2,3-oxidosqualene (B107256). oup.comnih.gov This epoxide is the final common precursor for the biosynthesis of both sterols and a vast array of triterpenoids. nih.gov

The cyclization of the linear 2,3-oxidosqualene into various multi-ringed structures is a pivotal and diversifying step in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). oup.comnih.gov These enzymes are responsible for creating the foundational carbon skeletons that define different classes of triterpenoids. researchgate.net

In E. senticosus, ten EsOSC genes have been identified within the genome. oup.comoup.com Through functional characterization, specific OSCs have been linked to distinct pathways:

β-Amyrin Synthase (bAS): This type of OSC catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the pentacyclic triterpene skeleton of the oleanane (B1240867) type. oup.comresearchgate.net Oleanane-type saponins are prominent in E. senticosus. d-nb.info The gene EsbAS1 has been identified and shown to catalyze the formation of β-amyrin in the cytoplasm, directly contributing to the biosynthesis of oleanane-type saponins. oup.com this compound is a noroleanane-type saponin, suggesting its aglycone is derived from a modified oleanane skeleton originating from β-amyrin. d-nb.info

Cycloartenol Synthase (CAS): This OSC directs 2,3-oxidosqualene toward the biosynthesis of sterols by forming cycloartenol. The gene EsCAS1 has been shown to fulfill this role, channeling the precursor away from saponin synthesis. oup.com

The diversity of saponins in E. senticosus, including oleanane, noroleanane, and lupane (B1675458) types, suggests the involvement of several specialized OSC genes. d-nb.inforesearchgate.net

| Gene | Enzyme Type | Product | Role in Metabolism | Reference |

|---|---|---|---|---|

| EsbAS1 | β-Amyrin Synthase | β-Amyrin | Catalyzes formation of the triterpene skeleton for oleanane-type saponins. | oup.com |

| EsCAS1 | Cycloartenol Synthase | Cycloartenol | Catalyzes formation of the precursor for phytosterols. | oup.com |

Following the creation of the basic triterpene skeleton, a series of elaborate modifications occur to produce the final, biologically active saponin. These tailoring reactions are primarily carried out by two large enzyme superfamilies: Cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs). nih.govbiorxiv.org

Cytochrome P450s (CYPs): These enzymes are responsible for the oxidation and hydroxylation of the triterpene backbone. nih.govresearchgate.net These modifications, such as adding hydroxyl (-OH) groups at specific positions, increase the chemical diversity of the sapogenins (the non-sugar portion of saponins) and create attachment points for sugar molecules. biorxiv.org Transcriptome analysis of E. senticosus has identified numerous candidate CYP genes potentially involved in saponin biosynthesis. d-nb.infonih.gov For instance, enzymes from the CYP716A subfamily are known to be involved in the oxidation of β-amyrin. researchgate.net

Uridine Diphosphate Glycosyltransferases (UGTs): UGTs complete the biosynthesis of saponins by catalyzing glycosylation—the attachment of sugar moieties to the sapogenin aglycone. nih.govsci-hub.se This process is crucial for the stability and biological activity of the final compound. d-nb.info The huge structural diversity of saponins in E. senticosus points to the action of various UGTs, each with specific substrate and position preferences. researchgate.net Transcriptomic studies have identified 144 unique UGT sequences in E. senticosus, with several candidates from the UGT85 and UGT73 families being strongly implicated in saponin glycosylation based on their expression patterns. d-nb.infonih.gov

Metabolic Engineering Strategies for Enhanced this compound Production in Research Models

Given the medicinal importance of saponins from E. senticosus, researchers have explored metabolic engineering techniques to increase their production. These strategies aim to overcome rate-limiting steps in the biosynthetic pathway and channel more precursors toward the synthesis of target compounds like this compound.

Squalene synthase (SS) is a key regulatory enzyme that catalyzes the first committed step from the central isoprenoid pathway specifically toward sterol and triterpenoid biosynthesis. capes.gov.brnih.gov This makes it a prime target for genetic manipulation.

In a significant study, transgenic Eleutherococcus senticosus plants were created by introducing and overexpressing the squalene synthase gene from Panax ginseng (PgSS1). capes.gov.brnih.govresearchgate.net The results demonstrated the success of this strategy:

The SS enzyme activity in the transgenic plants was up to three times higher than in wild-type plants. capes.gov.brnih.gov

High-performance liquid chromatography (HPLC) analysis revealed that the accumulation of several triterpene saponins, including this compound, was significantly increased. capes.gov.bracademicjournals.org

| Compound Class | Specific Compounds Measured | Fold Increase vs. Wild-Type | Reference |

|---|---|---|---|

| Phytosterols | β-sitosterol, Stigmasterol | 2.0 - 2.5x | capes.gov.brnih.gov |

| Triterpene Saponins | Ciwujianoside B, C1, C2, C3, C4, D1, D2 | 2.0 - 2.5x | capes.gov.brnih.gov |

These findings confirm that the supply of the precursor squalene is a significant bottleneck and that upregulating SS expression is an effective metabolic engineering strategy to enhance the yield of this compound and other related saponins. capes.gov.bracademicjournals.org

The combination of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) provides a powerful, system-wide view of the saponin biosynthetic pathway. researchgate.netnih.gov These "omics" analyses have been instrumental in identifying genes and regulatory networks that control saponin production in E. senticosus. researchgate.netnih.gov

Key findings from these studies include:

Identification of Differentially Expressed Genes (DEGs): By comparing plants with high and low saponin content, researchers have identified hundreds of DEGs, including candidate genes for OSCs, CYPs, and UGTs that are highly correlated with saponin accumulation. researchgate.netnih.gov

Elucidation of Regulatory Factors: Transcriptomic analyses have helped identify transcription factors (e.g., from the NAC family) that may regulate the expression of key biosynthetic genes. oup.comresearchgate.net

Impact of DNA Methylation: Combined omics studies have revealed that DNA methylation in the promoter regions of key enzyme genes, such as FPS, SS, and SE, can significantly inhibit their expression. mdpi.com A higher methylation ratio was found to be negatively correlated with the saponin content, demonstrating an epigenetic layer of regulation. mdpi.comresearchgate.net

Metabolite Profiling: Metabolomic analysis has successfully identified and quantified numerous metabolites within the saponin pathway, confirming the downstream effects of genetic regulation and helping to map the metabolic flux. mdpi.comnih.gov For example, in samples with low DNA methylation of key enzyme promoters, metabolites in the mevalonate pathway were found in higher amounts, consistent with increased final saponin product. mdpi.com

These comprehensive analyses provide a rich dataset for understanding the complex regulation of this compound biosynthesis and offer new targets for future metabolic engineering efforts. researchgate.netbiorxiv.org

In Vivo Metabolic Fate of this compound and Related Saponins in Animal Models (e.g., Rat Studies)

Research into the metabolism of triterpenoid saponins from Acanthopanax senticosus indicates that these compounds undergo extensive biotransformation after oral administration. phcog.commdpi.com Studies using rat models have been crucial in mapping the metabolic pathways and identifying the resulting products found in plasma, urine, and feces. nih.govnih.gov Given the low bioavailability often observed with large saponin molecules, a significant portion of metabolism is thought to occur in the gastrointestinal tract, mediated by gut microbiota, followed by further processing in the liver. nih.govmdpi.com

Identification of this compound Metabolites and Transformation Products

Direct identification of this compound metabolites in vivo is not currently available in scientific literature. However, a comprehensive study on the closely related Ciwujianoside B in rats provides valuable insights. nih.govnih.gov In this study, after oral administration, a total of 42 metabolites were identified across feces, urine, and plasma samples. nih.gov The majority of these metabolites were found in the feces, which is common for poorly absorbed compounds. nih.govnih.gov

Based on this analogous data, the transformation of this compound would likely involve the sequential removal of sugar units and modifications to the core aglycone structure. The resulting products would be a series of deglycosylated and hydroxylated derivatives. The table below summarizes the types of metabolites identified for the related compound, Ciwujianoside B, which are hypothesized to be similar for this compound.

Characterization of Metabolic Pathways (e.g., Deglycosylation, Hydroxylation, Glucuronidation)

The metabolic pathways for saponins from Acanthopanax senticosus are complex, involving multiple enzymatic processes. nih.gov The study on Ciwujianoside B confirmed that its metabolism involves deglycosylation, acetylation, hydroxylation, oxidation, glycosylation, and glucuronidation. nih.govnih.gov

Deglycosylation: This is considered the primary and initial metabolic reaction for these saponins. nih.govnih.gov It involves the stepwise cleavage of sugar chains from the saponin structure, often mediated by bacterial enzymes in the gut. For Ciwujianoside B, deglycosylation metabolites accounted for approximately 50% of all identified metabolites. nih.govnih.gov

Hydroxylation: This Phase I reaction involves the addition of hydroxyl (-OH) groups to the aglycone (the non-sugar core) or the remaining sugar moieties. This process increases the polarity of the molecule, preparing it for further conjugation reactions.

Glucuronidation: This is a key Phase II metabolic pathway where glucuronic acid is attached to the parent compound or its Phase I metabolites. This reaction, typically occurring in the liver, significantly increases the water solubility of the metabolites, facilitating their excretion via urine or bile.

The proposed metabolic journey for a saponin like this compound begins with deglycosylation in the gut, followed by absorption of the smaller, more lipophilic metabolites. These absorbed compounds then undergo hydroxylation and subsequent glucuronidation in the liver before being eliminated from the body. nih.govnih.govnih.gov

Methodologies for Metabolite Detection and Characterization (e.g., UPLC-Fusion Lumos Orbitrap Mass Spectrometry)

The identification and characterization of saponin metabolites from biological samples present a significant analytical challenge due to their complex structures and low concentrations. nih.gov Modern analytical techniques are essential for this task.

UPLC-Fusion Lumos Orbitrap Mass Spectrometry is a state-of-the-art platform that has been successfully used to study the metabolism of related saponins like Ciwujianoside B and Hederasaponin B. nih.govnih.gov This method combines the high-resolution separation power of Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and mass accuracy of a Tribrid mass spectrometer. creative-proteomics.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particles than traditional HPLC, allowing for faster analysis times and sharper peaks, which is crucial for separating the numerous, often isomeric, metabolites present in a biological extract. phcog.com

Orbitrap Fusion Lumos Mass Spectrometer: This instrument is a hybrid system combining a quadrupole mass filter, a linear ion trap, and a high-resolution Orbitrap mass analyzer. creative-proteomics.com This setup allows for highly accurate mass measurements (often below 1 ppm), which helps in determining the elemental composition of metabolites. creative-proteomics.com Its ability to perform multiple stages of fragmentation (MSn) provides detailed structural information, which is critical for pinpointing the exact sites of metabolic transformations, such as which sugar was removed or where a hydroxyl group was added. nih.govnih.gov

The combination of these technologies enables the confident identification of dozens of metabolites from complex matrices like plasma, urine, and feces, providing a comprehensive picture of the metabolic fate of the parent compound. nih.gov

Compound Name Reference

Chemical Synthesis and Structural Modification of Ciwujianoside C2 for Research Applications

Strategies for Partial and Total Synthesis of Triterpenoid (B12794562) Saponins (B1172615)

The total synthesis of triterpenoid saponins is a formidable task due to the complexity of their polycyclic aglycone core and the stereochemical intricacy of the appended glycan chains. Key strategies often involve a convergent approach where the aglycone (sapogenin) and the oligosaccharide are synthesized separately and then coupled.

The synthesis of the triterpenoid core frequently relies on biomimetic cyclization reactions, where a linear polyene precursor is folded and cyclized to form the characteristic multi-ring system. For oleanane-type triterpenoids, a common scaffold, strategies often begin with the construction of a key intermediate that can be elaborated into the pentacyclic framework.

Glycosylation is another critical step. The development of stereoselective glycosylation methods is paramount to achieving the desired anomeric configuration of the sugar linkages, which is crucial for biological activity. Common methods include the use of glycosyl donors like trichloroacetimidates, thioglycosides, and glycosyl fluorides, often activated by a suitable promoter. Protecting group strategies are essential to mask reactive functional groups on both the aglycone and the sugar moieties, allowing for regioselective glycosylation.

Semi-Synthesis of Ciwujianoside C2 Analogs for Structure-Activity Probing

Given the low natural abundance of many saponins, including this compound, and the difficulty of total synthesis, semi-synthesis is an attractive alternative for generating analogs for structure-activity relationship (SAR) studies. This approach starts with a readily available natural product, such as a more abundant saponin (B1150181) or the aglycone itself, which is then chemically modified.

For creating analogs of this compound, researchers might start with its aglycone, oleanolic acid, which is often more accessible. Modifications can then be introduced at various positions:

The Aglycone Backbone: Functional groups on the triterpenoid skeleton can be altered. For example, the hydroxyl group at C-3 or the carboxylic acid at C-28 can be esterified, etherified, or converted to amides to probe the importance of these functionalities for biological activity.

The Glycosidic Linkage: The ester linkage of the sugar chain at C-28 in this compound is a key feature. Analogs could be synthesized with a more stable ether linkage to investigate the role of this labile bond.

These semi-synthetic analogs are invaluable for identifying the specific structural features (the pharmacophore) responsible for the biological effects of the parent compound.

Chemoenzymatic Synthesis Approaches for Glycosylated Saponins

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for constructing the core aglycone with the high selectivity of enzymes for the glycosylation steps. This strategy circumvents many of the challenges associated with purely chemical glycosylation, such as the need for extensive protecting group manipulations and the difficulty in achieving specific stereoselectivity.

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. In a chemoenzymatic approach to saponin synthesis, a chemically synthesized aglycone acceptor is incubated with one or more GTs and the appropriate activated sugar donors (e.g., UDP-sugars). By using a cascade of different GTs, complex oligosaccharide chains can be built up stepwise on the aglycone.

This method is particularly powerful for creating libraries of saponin analogs with varied glycan structures. By simply changing the specific GT or sugar donor used in the reaction, a wide range of glycosylated derivatives can be produced from a common aglycone precursor, facilitating detailed SAR studies.

Development of Novel Synthetic Routes for this compound and its Derivatives

While a complete total synthesis of this compound has not been extensively reported, the development of synthetic routes for related oleanane-type saponins provides a roadmap. Future synthetic efforts towards this compound would likely focus on innovative solutions for the key challenges.

One area of active research is the development of more efficient and convergent methods for coupling the aglycone and the oligosaccharide. Click chemistry, for instance, offers a powerful tool for ligating the two parts of the molecule under mild conditions.

Another focus is on improving the synthesis of the oligosaccharide portion itself. Automated glycan assembly (AGA) is an emerging technology that allows for the rapid, machine-assisted synthesis of complex oligosaccharides, which could then be attached to the aglycone.

For the synthesis of derivatives, new methodologies for late-stage functionalization are being explored. These reactions allow for the direct modification of C-H bonds on the triterpenoid skeleton, enabling the introduction of new functional groups at positions that are difficult to access through traditional methods. This would significantly expand the range of possible analogs that can be generated for biological testing.

Investigation of Biological Activities of Ciwujianoside C2 in Pre Clinical Research Models

In Vitro Studies on Cellular and Biochemical Pathways

In vitro studies provide a foundational understanding of a compound's biological effects at a cellular and molecular level. Research on ciwujianoside C2 has explored its interaction with specific enzymes and its effects on various cell lines.

This compound has been identified as an enhancer of pancreatic lipase (B570770) activity in vitro. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com Pancreatic lipase is a critical enzyme in the digestive system, responsible for hydrolyzing dietary fats (triglycerides) into smaller molecules that can be absorbed.

In a study examining various triterpenoid (B12794562) saponins (B1172615) isolated from the leaves of Acanthopanax senticosus, this compound was shown to augment the activity of this enzyme. medchemexpress.commedchemexpress.cn This finding contrasts with other related saponins from the same source, such as ciwujianoside C1 and sessiloside, which were found to inhibit pancreatic lipase. The distinct effects of these structurally similar compounds highlight the specificity of their interaction with the enzyme.

Table 1: In Vitro Effects of Selected Saponins on Pancreatic Lipase Activity

| Compound | Source Organism | Effect on Pancreatic Lipase |

|---|---|---|

| This compound | Acanthopanax senticosus | Enhancement |

| Ciwujianoside C1 | Acanthopanax senticosus | Inhibition |

| Ciwujianoside C3 | Acanthopanax senticosus | Enhancement |

| Ciwujianoside C4 | Acanthopanax senticosus | Enhancement |

| Ciwujianoside D2 | Acanthopanax senticosus | Enhancement |

| Hederasaponin B | Acanthopanax senticosus | Enhancement |

| Sessiloside | Acanthopanax senticosus | Inhibition |

This table is generated based on data from comparative studies. Please note that it is for informational purposes only.

The RAW 264.7 macrophage cell line is a standard model used to study cellular inflammatory responses, often stimulated by lipopolysaccharide (LPS). However, a review of the available scientific literature reveals a lack of specific studies investigating the effects of this compound on this particular inflammatory model. While research has been conducted on other closely related compounds, such as ciwujianoside C3, which demonstrated anti-inflammatory effects in LPS-stimulated RAW 264.7 cells, similar data for this compound is not present in the reviewed studies. chemsrc.com

Assays to determine a compound's effect on cell proliferation and viability, such as the MTT or XTT assays, are crucial for pre-clinical evaluation. These tests measure the metabolic activity of cells, which correlates with the number of viable cells. Despite the importance of this data, specific research detailing the effects of this compound on the proliferation and viability of research cell lines is not available in the current scientific literature. Studies on related compounds have been performed, but these findings cannot be attributed to this compound without direct experimental evidence. chemsrc.combiocrick.com

In Vivo Studies Using Animal Models (Non-Clinical Pharmacological Research)

In vivo studies in animal models are essential for understanding the potential pharmacological effects of a compound in a whole biological system.

The object recognition test in mice is a widely used model to assess cognitive function, particularly memory. While extracts from Eleutherococcus senticosus and some of its isolated saponins, like ciwujianoside B and ciwujianoside C3, have been shown to enhance object recognition memory in mice, there is no specific research available that investigates this potential for this compound. medchemexpress.com Therefore, the effect of this compound on memory and cognition in animal models remains uninvestigated in the reviewed literature.

Various animal models, such as those involving chemically-induced paw edema, are employed to evaluate the in vivo anti-inflammatory potential of new compounds. A thorough review of existing research indicates that there are currently no published studies specifically examining the anti-inflammatory effects of this compound in any established animal models of inflammation.

Antioxidant Activity in Research Systems

No specific research data on the antioxidant activity of this compound in preclinical research models was found. Therefore, a data table on this topic cannot be generated.

Research on Potential Epigenetic Modulatory Activities

No specific research data on the potential epigenetic modulatory activities of this compound was found. Therefore, a data table on this topic cannot be generated.

Mechanistic Elucidation of Ciwujianoside C2 S Actions at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Interactions

The initial step in understanding a compound's biological activity is to identify its direct molecular binding partners, such as receptors and enzymes. This interaction is fundamental to initiating a cascade of cellular events.

Receptor Binding Studies in Research Contexts

Direct experimental studies detailing the binding of purified ciwujianoside C2 to specific cellular receptors are not extensively available in the current scientific literature. Receptor binding assays, which are crucial for determining the affinity and specificity of a ligand for its receptor, have not been specifically reported for this compound. giffordbioscience.com These assays typically involve incubating a fixed concentration of a radiolabeled ligand with a biological sample (like cell membranes containing the receptor) and a range of concentrations of the test compound. giffordbioscience.com The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity, often expressed as an IC50 or Ki value. giffordbioscience.com

While direct evidence is lacking for this compound, related research provides some context. G protein-coupled receptors (GPCRs), the largest class of membrane receptors in humans, are common targets for many natural compounds. mdpi.com For instance, cannabinoid receptors (CB1 and CB2) are GPCRs whose signaling can be modulated by various lipophilic molecules. wikipedia.orgnih.gov A network pharmacology analysis of saponins (B1172615) from Eleutherococcus senticosus that can permeate the blood-brain barrier suggested, through molecular docking simulations, that these saponins might interact with targets such as HRAS, MAPK1, and MAPK8 to produce neuroprotective effects. nih.gov However, it is important to note that this was a computational prediction for a mixture of saponins and not an experimental validation of direct binding for this compound.

Enzyme Inhibition/Activation Kinetics and Mechanisms

The interaction of compounds with enzymes can either inhibit or activate their catalytic function, thereby modulating metabolic and signaling pathways. Research into the effect of this compound on enzyme activity has yielded specific, albeit somewhat complex, findings, particularly concerning pancreatic lipase (B570770).

One in vitro study reported that this compound enhances the activity of pancreatic lipase. medchemexpress.com This finding is part of a broader investigation into saponins from E. senticosus, where other related compounds, such as ciwujianoside C3, C4, and D2, also demonstrated an enhancing effect on this enzyme. medchemexpress.comingentaconnect.com Conversely, other saponins from the same plant, namely ciwujianoside C1 and acanthopanaxoside A, were found to inhibit pancreatic lipase activity. medchemexpress.com This highlights the structural specificity of these interactions.

The kinetic parameters (e.g., Michaelis-Menten constant, Kм; maximum reaction velocity, Vmax) detailing the mechanism of this enhancement by this compound have not been fully elucidated in the available literature. unram.ac.idspkx.net.cn Such kinetic studies are essential to understand whether the compound affects the enzyme's affinity for its substrate or its catalytic turnover rate. unram.ac.id

| Compound | Reported Effect | Reference |

|---|---|---|

| This compound | Enhancement | medchemexpress.com |

| Ciwujianoside C1 | Inhibition | medchemexpress.com |

| Ciwujianoside C3 | Enhancement | ingentaconnect.com |

| Ciwujianoside C4 | Enhancement | medchemexpress.com |

| Ciwujianoside D2 | Enhancement | medchemexpress.com |

| Acanthopanaxoside A | Inhibition | medchemexpress.com |

| Hederasaponin B | Enhancement | ingentaconnect.com |

Intracellular Signaling Pathway Modulation

Beyond direct binding to receptors and enzymes, bioactive compounds can modulate complex intracellular signaling pathways that govern cellular responses like inflammation, proliferation, and survival.

MAPK Pathway Modulation (e.g., p-ERK, p-JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that translates extracellular stimuli into cellular responses. frontiersin.orgnih.gov Key components include the extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), which are activated by phosphorylation (p-ERK, p-JNK). nih.gov

There is currently no direct experimental evidence demonstrating that isolated this compound modulates the MAPK pathway. However, research on extracts and other compounds from E. senticosus suggests a potential interaction. An 80% ethanol (B145695) extract of E. senticosus was found to block lipopolysaccharide (LPS)-induced activation of JNK and Akt, leading to the inhibition of iNOS expression in macrophages. miloa.eu In a separate study, silver nanoparticles synthesized using E. senticosus stem extracts were reported to induce apoptosis in cancer cells through the Caspase-3/p38 MAPK pathway. nih.gov Furthermore, computational docking studies have predicted that saponins from this plant may interact with MAPK1 (ERK2) and MAPK8 (JNK1). nih.gov These findings suggest that saponins from E. senticosus may have the potential to modulate MAPK signaling, though specific studies on this compound are required for confirmation.

NF-κB Pathway Involvement

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the immune and inflammatory response. sci-hub.se Its activation leads to the transcription of numerous pro-inflammatory genes. spandidos-publications.com

Specific studies on the effect of this compound on the NF-κB pathway have not been identified. However, there is substantial evidence that extracts and other constituents of E. senticosus modulate this pathway. Polysaccharides from the plant have been observed to attenuate sepsis by inhibiting the NF-κB/MLCK pathway. mdpi.com Similarly, saponin (B1150181) extracts have been shown to suppress various genes by inhibiting NF-κB and/or AP-1 activities. sci-hub.seingentaconnect.com For example, Araliasaponin II, a saponin from the related Araliaceae family, was shown to attenuate LPS-induced inflammatory response by downregulating the NF-κB pathway. spandidos-publications.com These collective results strongly imply that saponins from E. senticosus are involved in the regulation of NF-κB signaling, but research is needed to determine the specific role, if any, of this compound.

| Substance | Pathway | Observed Effect | Reference |

|---|---|---|---|

| E. senticosus Ethanol Extract | JNK (MAPK) & Akt | Inhibition of LPS-induced activation | miloa.eu |

| E. senticosus Polysaccharides | NF-κB/MLCK | Inhibition | mdpi.com |

| E. senticosus Saponin Extract | NF-κB / AP-1 | Inhibition | sci-hub.seingentaconnect.com |

| Isofraxidin (from E. senticosus) | NF-κB | Inhibition | restorativemedicine.org |

| Araliasaponin II | NF-κB | Downregulation | spandidos-publications.com |

Gene Expression Regulation (e.g., COX-2, iNOS mRNA)

The modulation of signaling pathways often culminates in changes in the expression of specific genes. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key pro-inflammatory enzymes whose mRNA expression is tightly regulated. nih.govresearchgate.net

Direct evidence for the effect of this compound on the mRNA expression of COX-2 and iNOS is not available. Studies using an ethanol extract of E. senticosus in LPS-stimulated macrophages showed a significant inhibition of iNOS mRNA and protein expression. miloa.eu Interestingly, the same study reported that the extract did not inhibit the expression of COX-2. miloa.eu This contrasts with other research where different saponins, such as Araliasaponin II, were shown to inhibit downstream inflammatory mediators including both iNOS and COX-2. spandidos-publications.com The regulation of COX-2 and iNOS expression is often controlled by the NF-κB pathway, which can be inhibited by various components of E. senticosus. sci-hub.sebioline.org.br The discrepancy in COX-2 regulation could be due to the specific composition of the extract used or concentration-dependent effects. miloa.eu Further research is necessary to clarify the specific impact of this compound on the expression of these critical inflammatory genes.

Membrane Interactions and Permeability in Cellular Models

The interaction of phytochemicals with cellular membranes is a critical determinant of their bioavailability and subsequent intracellular activity. For triterpenoid (B12794562) saponins like this compound, their inherent amphipathic nature, possessing both a lipophilic triterpenoid backbone (aglycone) and hydrophilic sugar moieties, suggests a potential for membrane interaction. However, detailed experimental studies focusing specifically on the membrane interactions and permeability of this compound are not extensively documented in publicly available research.

Generally, the large molecular size and chemical polarity of saponins can lead to low bioavailability and poor oral absorption. nih.gov This suggests that the permeability of this compound across intestinal epithelial barriers, often modeled using Caco-2 cell monolayers, might be limited. nih.govmedtechbcn.com The Caco-2 permeability assay is a standard in vitro method to predict human intestinal absorption of compounds. medtechbcn.com While specific data for this compound is lacking, studies on other saponins often indicate low passive diffusion across these cellular models.

The mechanism by which saponins interact with membranes can be complex. It is hypothesized that they may interact with cell membrane proteins and lipids, potentially altering membrane fluidity and function. sci-hub.se Some saponins are known to form pores in membranes, leading to increased permeability or even cell lysis, a property known as hemolytic activity. acs.org However, it is crucial to note that these are general characteristics of saponins, and the specific effects of this compound on membrane integrity and permeability require direct experimental investigation.

Bioinformatic and Computational Approaches for Mechanism Prediction

In the absence of extensive experimental data, bioinformatic and computational methods serve as valuable tools for predicting the biological activities and potential mechanisms of action for natural compounds like this compound. mdpi.com These in silico approaches can guide further experimental validation by identifying likely protein targets and associated biological pathways.

One bioinformatic study has predicted a potential biological activity for this compound. Based on structural similarity analyses and network-based clustering, a specific function has been computationally assigned. nii.ac.jp

| Compound Name | Predicted Biological Activity | Source of Prediction |

|---|---|---|

| This compound | Antihypertensive | Doctoral Dissertation, Prediction of metabolite activities by repetitive clustering of the structural similarity based networks nii.ac.jp |

Furthermore, molecular docking is a computational technique frequently used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. researchgate.net While specific molecular docking studies detailing the binding of this compound to a particular protein target are not widely published, research on closely related compounds from Acanthopanax senticosus demonstrates the application of this methodology. For instance, molecular docking has been used to explore the interactions of other ciwujianosides, like ciwujianoside B and D1, with therapeutic targets such as Caspase-3 (CASP3), a key enzyme in apoptosis. researchgate.net Such studies provide a framework for how computational models could be applied to elucidate the targets of this compound. A hypothetical workflow would involve docking this compound against a library of protein structures associated with various diseases to identify potential binding partners and thereby predict its mechanism of action.

These computational predictions, while informative, require experimental verification to confirm the biological activity and elucidate the precise molecular interactions.

Structure Activity Relationship Sar Studies of Ciwujianoside C2 and Its Analogs

Systematic Modification of the Triterpenoid (B12794562) Aglycone

The triterpenoid aglycone, the non-sugar core of the saponin (B1150181), is a primary determinant of its biological activity. Modifications to this scaffold can significantly alter the compound's interaction with biological targets. For oleanane-type saponins (B1172615) like ciwujianoside C2, which possesses an oleanolic acid aglycone, key modification sites include the various carbon positions on the pentacyclic ring system.

Research on various oleanane (B1240867) triterpenoids has demonstrated that hydroxylation, oxidation, and substitution at different positions of the aglycone can modulate activity. bibliotekanauki.pl For instance, the introduction of hydroxyl groups at specific positions can enhance the biological effects. The stereochemistry of these hydroxyl groups, whether in the α- or β-configuration, is also critical and is determined by the specificity of the hydroxylating enzymes. bibliotekanauki.pl

Studies on oleanolic acid derivatives have shown that modifications at the C-3, C-16, and C-28 positions are particularly important. For example, the presence of a free carboxyl group at C-28 is often linked to certain biological activities. mdpi.com Conversely, esterification or amidation at this position can lead to derivatives with altered potency and selectivity. mdpi.com In a study on saponins from Pulsatilla chinensis, the presence of a methyl group at the C-23 position of the oleanane skeleton was found to have a significant impact on their anti-ulcerative colitis activity. nih.gov

Based on these findings, systematic modifications of the oleanolic acid aglycone of this compound could be explored to generate a library of analogs for SAR studies. A hypothetical SAR study could involve the modifications outlined in the table below.

| Modification Site | Type of Modification | Predicted Impact on Biological Activity | Rationale based on related Oleanane Saponins |

|---|---|---|---|

| C-3 | Epimerization of hydroxyl group | Likely decrease in activity | The specific stereochemistry at C-3 is often crucial for receptor binding. |

| C-16 | Introduction of a hydroxyl or keto group | May enhance or alter activity profile | Functionalization at C-16 in other oleananes has been shown to modulate bioactivity. mdpi.com |

| C-28 | Esterification or amidation of the carboxylic acid | Potential for increased cytotoxicity or altered solubility | Derivatization at C-28 has yielded compounds with improved anticancer activity in other oleanane saponins. mdpi.com |

| A-ring | Introduction of additional double bonds | Could alter the overall conformation and receptor interaction | Modifications in the A-ring of oleanolic acid analogs have shown changes in cytotoxicity. sinica.edu.tw |

Glycosylation Pattern and Sugar Moiety Contributions to Activity

Glycosylation, the attachment of sugar chains (glycans) to the aglycone, plays a pivotal role in the biological activity of saponins. nih.govfrontiersin.org The number, type, and linkage of the sugar units, as well as the position of their attachment to the aglycone, can profoundly influence the compound's solubility, bioavailability, and mechanism of action. mdpi.commdpi.com

This compound is a bidesmosidic saponin, meaning it has sugar chains attached at two different positions on the aglycone (typically C-3 and C-28 for oleanane saponins). Bidesmosidic saponins often exhibit different biological profiles compared to their monodesmosidic counterparts (with a single sugar chain). cambridge.org For instance, monodesmosidic saponins are generally more hemolytic than bidesmosidic ones. cambridge.org The conversion of a bidesmosidic saponin to a monodesmosidic one, often through enzymatic hydrolysis of the ester-linked sugar chain at C-28, can enhance its bioactivity. mdpi.com

The composition of the sugar chain itself is also critical. Studies on oleanane saponins have revealed that the presence of specific sugar units, such as rhamnose or glucose, and their sequence can be essential for activity. fiocruz.br For example, in a study of oleanane-type saponins as inhibitors of SARS-CoV-2 entry, a branched trisaccharide moiety was found to be indispensable for inhibitory efficacy. fiocruz.br The removal or positional change of specific sugar residues within this chain led to a significant decline or complete loss of potency. fiocruz.br

For this compound, the sugar chains are attached at the C-3 and C-28 positions. A systematic investigation into the role of its glycosylation pattern would involve the synthesis of analogs with variations in these sugar chains, as detailed in the following table.

| Modification | Description | Predicted Effect on Bioactivity | Rationale from Related Saponin Studies |

|---|---|---|---|

| Removal of C-28 sugar chain | Conversion to a monodesmosidic saponin | Potential increase in certain activities (e.g., hemolytic, cytotoxic) | Monodesmosidic saponins are often more biologically active than their bidesmosidic counterparts. cambridge.orgmdpi.com |

| Alteration of sugar units | Replacement of arabinose or rhamnose with other sugars (e.g., glucose, xylose) | Significant change in activity, potentially a decrease | The specific type and sequence of sugars are often crucial for interaction with biological targets. fiocruz.br |

| Modification of glycosidic linkages | Changing the anomeric configuration (α to β) or linkage position | Likely to reduce or abolish activity | The precise stereochemistry and linkage of the sugar chain are critical for maintaining the correct three-dimensional shape for bioactivity. cambridge.org |

| Varying the length of the C-28 sugar chain | Adding or removing sugar units from the C-28 oligosaccharide | May have a limited effect on some activities but could be significant for others | In a study on saponins from Pulsatilla chinensis, the length of the C-28 sugar chain had little effect on anti-ulcerative colitis activity. nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of SAR studies, as biological systems are inherently chiral. Even subtle changes in the stereochemical configuration of a molecule can lead to dramatic differences in its biological activity. acs.org For complex molecules like this compound, with multiple chiral centers in both the aglycone and the sugar moieties, stereochemistry plays a critical role.

| Stereochemical Feature | Potential Modification | Anticipated Impact on Biological Activity | Scientific Rationale |

|---|---|---|---|

| Aglycone Ring Junctions | Synthesis of diastereomers with altered ring fusion stereochemistry | Significant alteration or loss of activity | The overall 3D shape of the aglycone is critical for binding to target macromolecules. fiocruz.br |

| Hydroxyl Group Orientation | Epimerization of hydroxyl groups on the aglycone | Likely to decrease or abolish activity | Specific hydrogen bonding interactions with target sites are dependent on the precise orientation of hydroxyl groups. bibliotekanauki.pl |

| Glycosidic Linkage Anomericity | Synthesis of analogs with β-glycosidic linkages instead of α, and vice versa | Probable loss of activity | The anomeric configuration dictates the orientation of the sugar chains, which is crucial for interaction with biological receptors. cambridge.org |

| Monosaccharide Configuration | Use of L-sugars in place of D-sugars (or vice versa) in the glycan chains | Likely to result in inactive compounds | Enzymes and receptors that recognize sugar moieties are highly stereospecific. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

While specific QSAR models for this compound derivatives are not readily found in the literature, QSAR studies on other triterpenoid saponins have been successfully conducted. researchgate.netresearchgate.net These studies provide a framework for how such a model could be developed for this compound. The process would involve synthesizing a series of this compound analogs with known variations in their structures and experimentally measuring their biological activity.

A variety of molecular descriptors would be calculated for each analog, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and orbital energies.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. researchgate.net A robust QSAR model for this compound derivatives could accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

A hypothetical QSAR study on a series of saponin analogues as antifungal agents resulted in a statistically significant model, demonstrating the feasibility of this approach for this class of compounds. researchgate.net

Application of Artificial Intelligence and Machine Learning in SAR Studies

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to analyze complex datasets and identify novel structure-activity relationships. mdpi.comnih.gov These advanced computational tools can handle large and diverse chemical datasets and are particularly well-suited for the study of complex natural products like saponins.

For SAR studies of this compound and its analogs, ML models could be trained on a dataset of related triterpenoid saponins with known biological activities. These models, such as Deep Neural Networks (DNN), Logistic Regression Classification (LRC), and Random Forest Classification (RFC), can learn the complex, non-linear relationships between molecular features and biological outcomes. mdpi.com

A recent study successfully used ML to classify 95 constituents of Cimicifuga racemosa, including triterpene saponins, as activators of AMP-dependent protein kinase (AMPK). mdpi.comnih.gov The models achieved high accuracy, sensitivity, and specificity, demonstrating the potential of ML for screening large virtual libraries of saponin derivatives. mdpi.com Another study developed a machine-learning-based model to predict the hemolytic toxicity of saponins, a critical parameter for their therapeutic development. researchgate.net

The application of AI and ML to this compound would involve:

Data Curation: Assembling a large dataset of triterpenoid saponins with measured biological activities relevant to this compound.

Feature Engineering: Representing the molecular structures using various fingerprints and descriptors.

Model Training and Validation: Developing and testing different ML models to predict the activity of new compounds.

In Silico Screening: Using the best-performing model to screen a virtual library of this compound derivatives to identify promising candidates for synthesis and biological evaluation.

This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in drug discovery.

Advanced Analytical Methodologies for Ciwujianoside C2 Research

High-Resolution Mass Spectrometry Techniques for Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of ciwujianoside C2, providing highly accurate mass measurements that facilitate the determination of elemental compositions. Techniques such as Orbitrap MS, coupled with tandem mass spectrometry (MS/MS), offer profound insights into the structure of the molecule through detailed fragmentation analysis.

Orbitrap Mass Spectrometry (Orbitrap MS): This technology enables the acquisition of high-resolution mass spectra, allowing for the precise mass determination of this compound and its metabolites. This high degree of accuracy is crucial for distinguishing between compounds with very similar molecular weights in complex mixtures, such as plant extracts.

MS/MS Similarity Networking: This computational approach is particularly valuable for the analysis of complex samples containing multiple structural analogues, such as the various saponins (B1172615) found in Eleutherococcus senticosus. nih.gov By clustering compounds with similar MS/MS fragmentation patterns, it is possible to rapidly identify and tentatively characterize known and potentially novel saponins related to this compound. nih.govresearchgate.net This method accelerates the process of profiling triterpenoid (B12794562) saponins in plant extracts by generating a target-precursor list that can guide further detailed analysis. nih.gov

Table 1: Illustrative HRMS Data for this compound Analysis

| Parameter | Value/Description | Source |

| Instrumentation | UPLC-Q-Orbitrap HRMS | frontiersin.org |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| Precursor Ion [M-H]⁻ | m/z (calculated) | N/A |

| Fragment Ions (MS/MS) | Characteristic losses of sugar moieties (e.g., hexose, pentose) and fragments of the aglycone. | nih.gov |

| Mass Accuracy | < 5 ppm | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel compounds and for the confirmation of the structure of known molecules like this compound. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the connectivity of all atoms within the molecule and its stereochemistry.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the intricate network of covalent bonds and spatial relationships within the this compound molecule. These methods are crucial for assigning the specific locations of the sugar moieties attached to the triterpenoid aglycone and for characterizing the structure of metabolites.

Table 2: Representative ¹³C NMR Chemical Shift Data for Triterpenoid Saponin (B1150181) Aglycones

| Carbon Atom | Chemical Shift (δ) ppm (Representative) |

| C-1 | 38.0 - 40.0 |

| C-2 | 26.0 - 28.0 |

| C-3 | 88.0 - 92.0 (glycosylated) |

| C-4 | 39.0 - 41.0 |

| C-5 | 55.0 - 57.0 |

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for the isolation, purification, and quantification of this compound from natural sources and research samples. Ultra-Performance Liquid Chromatography (UPLC) and preparative High-Performance Liquid Chromatography (HPLC) are two of the most commonly employed techniques.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov It is an ideal technique for the rapid purity assessment of this compound and for quantitative analysis in complex mixtures. nih.gov

Preparative High-Performance Liquid Chromatography (preparative HPLC): For the isolation of larger quantities of this compound for structural elucidation or biological testing, preparative HPLC is the method of choice. This technique allows for the separation and collection of pure fractions of the target compound from a crude extract.

Table 3: Typical Chromatographic Conditions for Saponin Analysis

| Parameter | UPLC | Preparative HPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | C18 Reversed-Phase (larger dimensions) |

| Mobile Phase | Acetonitrile (B52724)/Water with formic acid or acetic acid | Acetonitrile/Water or Methanol/Water |

| Elution | Gradient | Isocratic or Gradient |

| Flow Rate | 0.2 - 0.5 mL/min | Variable, higher than analytical scale |

| Detection | MS, DAD, ELSD | UV, RI |

Capillary Electrophoresis and Other Separation Sciences for Saponin Analysis

Capillary electrophoresis (CE) represents a powerful alternative to HPLC for the analysis of saponins. nih.gov CE offers high separation efficiency, short analysis times, and requires only minute sample volumes. Capillary Zone Electrophoresis (CZE) is a mode of CE that has been successfully applied to the separation of naturally occurring triterpenoidal saponins. nih.govresearchgate.net The separation in CZE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For neutral compounds like many saponins, the use of background electrolytes that can form charged complexes with the analytes, such as borate (B1201080) buffers, is often necessary to achieve separation. nih.govresearchgate.net

Table 4: General Parameters for Capillary Zone Electrophoresis of Triterpenoid Saponins

| Parameter | Description | Source |

| Instrumentation | High-Performance Capillary Electrophoresis (HPCE) system | nih.gov |

| Capillary | Fused-silica capillary | N/A |

| Background Electrolyte | Borate buffer (e.g., 60 mM, pH 10) | nih.gov |

| Applied Voltage | 10 - 20 kV | nih.gov |

| Detection | UV (e.g., 195 nm) | nih.gov |

Hyphenated Techniques for Comprehensive Analysis

The coupling of separation techniques with spectroscopic methods, known as hyphenated techniques, provides a wealth of information for the comprehensive analysis of complex natural products like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of intact saponins by GC-MS is generally not feasible due to their low volatility. However, after chemical hydrolysis to cleave the sugar moieties and subsequent derivatization of the resulting aglycone, GC-MS can be a powerful tool for identifying the core triterpenoid structure. mdpi.com The derivatization process, often involving trimethylsilylation, increases the volatility of the aglycone, making it amenable to GC separation and subsequent mass spectrometric analysis. mdpi.comyoutube.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The online coupling of HPLC with NMR spectroscopy (LC-NMR) allows for the direct acquisition of NMR data for compounds as they elute from the chromatography column. mdpi.com This powerful technique can provide detailed structural information on the components of a complex mixture without the need for prior isolation. For trace compounds, hyphenation with a solid-phase extraction (SPE) unit (LC-SPE-NMR) can be employed to concentrate the analyte before it is transferred to the NMR flow cell, thereby enhancing sensitivity. mdpi.commdpi.com This approach has been successfully used in the analysis of saponins. mdpi.com

Future Perspectives and Research Applications of Ciwujianoside C2

Ciwujianoside C2 as a Chemical Probe for Biological Pathway Elucidation

The unique three-dimensional structure of this compound makes it an ideal candidate for development as a chemical probe. Chemical probes are small molecules designed to interact with high specificity and affinity to a particular protein or biological target. By using such a probe, researchers can selectively modulate the target's function within a biological system, thereby illuminating its role in complex cellular pathways.

The development of this compound into a chemical probe would involve synthesizing analogs with specific modifications, such as the attachment of fluorescent tags or biotin (B1667282) labels for visualization and affinity purification of target proteins. These tagged versions would allow researchers to track the molecule's journey within cells, identify its binding partners, and understand its mechanism of action at a molecular level. Given the known anti-inflammatory and neuroprotective effects of saponins (B1172615) from Acanthopanax senticosus, a this compound-based probe could be instrumental in dissecting the specific pathways involved in these therapeutic effects, potentially uncovering new targets for diseases like Alzheimer's or inflammatory disorders. frontiersin.orgmdpi.com

Research on Biosynthetic Pathways for Sustainable Production of Related Saponins

The natural abundance of this compound and related saponins in plants can be low and variable, making extraction from natural sources challenging for large-scale research or commercial use. mdpi.comnih.gov A significant future direction is the elucidation of the complete biosynthetic pathway of these complex molecules. Saponin (B1150181) biosynthesis is a multi-step process involving numerous enzymes. frontiersin.org The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid (B12794562) backbone, which is then sequentially modified by enzymes like cytochrome P450 monooxygenases (P450s) for oxidation and UDP-dependent glycosyltransferases (UGTs) for the attachment of sugar chains. nih.govfrontiersin.org

By identifying the specific genes encoding these enzymes in Acanthopanax senticosus, researchers can employ synthetic biology and metabolic engineering techniques to produce this compound and related saponins in microbial hosts like Saccharomyces cerevisiae (yeast) or in plant-based systems. nih.govgreenskybio.com This bioengineering approach offers a sustainable, scalable, and cost-effective production platform, ensuring a consistent supply for research and potential therapeutic applications while reducing reliance on wild plant harvesting. nih.gov

Potential for Semi-Synthetic Derivative Development in Drug Discovery Research (Lead Optimization)

This compound serves as an excellent starting scaffold for semi-synthetic modification in drug discovery. nih.gov Natural products often possess potent biological activity but may have suboptimal pharmacokinetic properties, such as poor solubility or metabolic instability. researchgate.net Semi-synthesis involves taking the natural product core and chemically modifying it to enhance its drug-like properties, a process known as lead optimization. mdpi.commedcraveonline.com

The complex structure of this compound offers multiple sites for chemical modification, including the various hydroxyl groups on the sugar moieties and potential functionalization of the triterpene core. biocrick.com These modifications can be designed to improve target affinity, increase bioavailability, or reduce potential toxicity. nih.govresearchgate.net For example, replacing unstable ester linkages with more stable amide bonds has been shown to improve the robustness of saponin-based immunostimulants. nih.gov

| Modification Site | Chemical Alteration | Primary Objective | Potential Outcome |

|---|---|---|---|

| Sugar Moieties (Hydroxyl Groups) | Acylation, Alkylation, Glycosylation | Improve solubility and cell permeability | Enhanced bioavailability and pharmacokinetic profile |

| Aglycone Core (Triterpene) | Introduction of nitrogen-containing heterocycles | Increase target binding affinity and specificity | Higher potency and reduced off-target effects |

| Carboxyl Group (C-28) | Amidation, Esterification | Modulate polarity and stability | Improved metabolic stability and cell penetration |

| Sugar Linkages | Formation of novel glycosidic bonds | Alter interaction with cellular targets | Novel biological activities or enhanced potency |